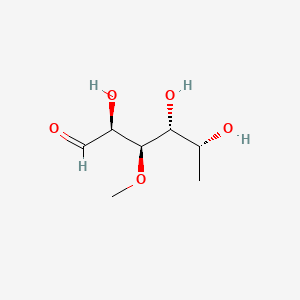

6-Deoxy-3-O-methylaltrose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Deoxy-3-O-methylaltrose, also known as this compound, is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Glycosylation Studies

6-Deoxy-3-O-methylaltrose is often utilized in glycosylation studies, where it serves as a substrate for glycosyltransferases. These enzymes are crucial for the synthesis of glycosides, which are important in biological processes and therapeutic applications. Research has shown that microorganisms can be engineered to produce glycosylated compounds using 6-deoxy sugars, enhancing the bioavailability of certain drugs and bioactive compounds .

Structural Characterization

The compound has also been instrumental in structural characterization studies of polysaccharides. For instance, it has been identified in the O-antigenic polysaccharides of various bacteria, contributing to our understanding of bacterial virulence and immune evasion mechanisms. Its unique structure allows researchers to investigate the role of specific sugar residues in biological interactions .

Medical Diagnostics

Insulin Resistance Assessment

Recent studies have indicated that analogs of this compound can be used as non-invasive tracers for assessing insulin resistance. In animal models, these compounds have demonstrated the ability to accurately measure glucose transport in insulin-sensitive tissues, providing valuable insights into metabolic disorders such as diabetes . The uptake mechanisms of these analogs can be monitored via imaging techniques, allowing for a better understanding of glucose metabolism under various physiological conditions.

Radiolabeled Tracers

this compound derivatives have been explored as radiolabeled tracers in positron emission tomography (PET) imaging. These tracers are useful for studying glucose metabolism in vivo, particularly in cancer research where altered glucose uptake is a hallmark of tumor metabolism . The ability to visualize metabolic processes non-invasively opens avenues for early diagnosis and treatment monitoring.

Pharmaceutical Development

Drug Formulation

The incorporation of this compound into drug formulations has shown promise due to its ability to enhance the solubility and stability of poorly soluble drugs. Its role as a glycosyl donor in synthetic pathways allows for the creation of novel glycosides that exhibit improved pharmacokinetic properties compared to their non-glycosylated counterparts . This application is particularly relevant in the development of new antibiotics and anticancer agents.

Antimicrobial Activity

Research indicates that compounds derived from this compound possess antimicrobial properties. These derivatives can inhibit the growth of various pathogens, making them potential candidates for new antimicrobial therapies . The exploration of these compounds could lead to the development of effective treatments against resistant strains of bacteria.

Summary Table: Applications of this compound

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Biochemical Research | Glycosylation studies | Enhances bioavailability; used in enzyme studies |

| Structural characterization | Identified in bacterial polysaccharides | |

| Medical Diagnostics | Insulin resistance assessment | Non-invasive tracer for glucose transport |

| Radiolabeled tracers | Useful in PET imaging for cancer metabolism | |

| Pharmaceutical Development | Drug formulation | Improves solubility and stability |

| Antimicrobial activity | Potential against resistant bacterial strains |

Case Studies

- Glycosyltransferase Engineering : A study focused on engineering microbial strains to produce novel glycosides using 6-deoxy sugars, demonstrating significant enhancements in drug solubility and bioactivity.

- Insulin Resistance Imaging : Research involving fructose-fed rats highlighted how this compound analogs could effectively measure insulin sensitivity changes through nuclear imaging techniques.

- Antimicrobial Derivatives : A series of synthesized derivatives from this compound were tested against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their therapeutic potential.

Eigenschaften

CAS-Nummer |

25374-97-4 |

|---|---|

Molekularformel |

C7H14O5 |

Molekulargewicht |

178.18 g/mol |

IUPAC-Name |

(2S,3R,4R,5R)-2,4,5-trihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6-,7+/m1/s1 |

InChI-Schlüssel |

MPQBLCRFUYGBHE-GBNDHIKLSA-N |

SMILES |

CC(C(C(C(C=O)O)OC)O)O |

Isomerische SMILES |

C[C@H]([C@H]([C@H]([C@@H](C=O)O)OC)O)O |

Kanonische SMILES |

CC(C(C(C(C=O)O)OC)O)O |

Synonyme |

vallarose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.